molecular formula C9H14N4O2S2 B2619254 N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 868976-99-2

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B2619254
CAS No.: 868976-99-2
M. Wt: 274.36
InChI Key: SSQXHXMSOOSLIG-UHFFFAOYSA-N
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Description

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pivalamide Group: The pivalamide group can be introduced by reacting the thiadiazole derivative with pivaloyl chloride in the presence of a base such as triethylamine.

    Attachment of the Amino-Oxoethylthio Group:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the amino-oxoethylthio group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can be compared with other thiadiazole derivatives, such as:

    2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with antimicrobial properties.

    5-Phenyl-1,3,4-thiadiazole-2-thiol: Known for its antifungal and anticancer activities.

    4-Methyl-1,3,4-thiadiazole-2-thiol: Exhibits antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S2/c1-9(2,3)6(15)11-7-12-13-8(17-7)16-4-5(10)14/h4H2,1-3H3,(H2,10,14)(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQXHXMSOOSLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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